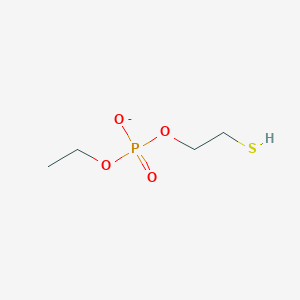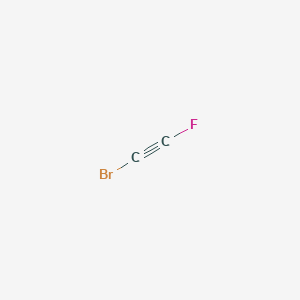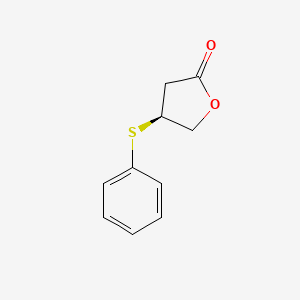![molecular formula C25H27BrS B14283637 1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene CAS No. 156881-08-2](/img/structure/B14283637.png)
1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene is an organic compound that features a benzene ring structure with a bromohexylsulfanyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene typically involves the reaction of tribenzylmethane with 6-bromohexylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to form the corresponding hexylsulfanyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hexylsulfanyl derivative.
Substitution: Corresponding substituted products such as azides or thiocyanates.
Aplicaciones Científicas De Investigación
1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene involves its interaction with specific molecular targets and pathways. The bromohexylsulfanyl group can interact with biological molecules such as proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’,1’'-[(3-Bromopropoxy)methanetriyl]tribenzene
- 1,1’,1’'-[(4-Phenylbutoxy)methanetriyl]tribenzene
- 1,1’,1’'-({[(Methylsulfanyl)methyl]sulfanyl}methanetriyl)tribenzene
Uniqueness
1,1’,1’'-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene is unique due to its specific bromohexylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.
Propiedades
Número CAS |
156881-08-2 |
|---|---|
Fórmula molecular |
C25H27BrS |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
[6-bromohexylsulfanyl(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H27BrS/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19H,1-2,12-13,20-21H2 |
Clave InChI |
GNMPPPGKPWLKDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)



![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)

![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)

